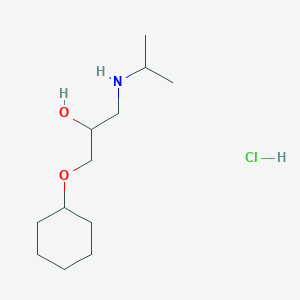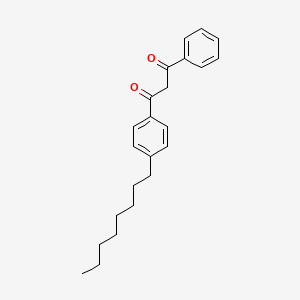![molecular formula C15H23NO3 B14504106 Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate CAS No. 63927-43-5](/img/structure/B14504106.png)
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate is an organic compound that features a phenoxy group, an aminoethyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate typically involves a multi-step process. One common method includes the reaction of 4-(2-aminoethyl)phenol with ethyl 3-methylbutanoate under specific conditions to form the desired product. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the product.
化学反応の分析
Types of Reactions
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, leading to a cascade of biochemical reactions. The phenoxy group may enhance the compound’s binding affinity to its targets, while the ester group can undergo hydrolysis to release active metabolites.
類似化合物との比較
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate can be compared with similar compounds such as:
4-(2-aminoethyl)phenol: Lacks the ester group, making it less versatile in certain reactions.
Ethyl 3-methylbutanoate: Lacks the phenoxy and aminoethyl groups, limiting its biological activity.
Phenoxyacetic acid derivatives: Share the phenoxy group but differ in their functional groups, leading to different chemical and biological properties.
特性
CAS番号 |
63927-43-5 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate |
InChI |
InChI=1S/C15H23NO3/c1-4-18-15(17)14(11(2)3)19-13-7-5-12(6-8-13)9-10-16/h5-8,11,14H,4,9-10,16H2,1-3H3 |
InChIキー |
PFNVKGQJRRJPNQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)C)OC1=CC=C(C=C1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


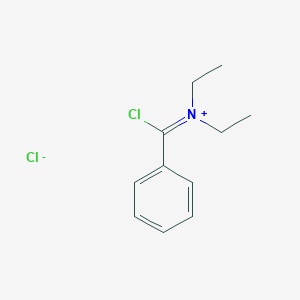
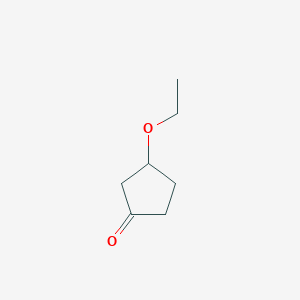
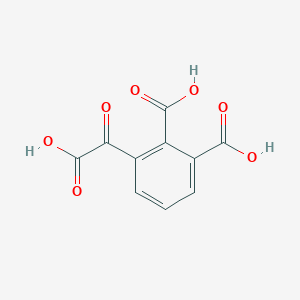
![Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate](/img/structure/B14504037.png)
![[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate](/img/structure/B14504046.png)
![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14504048.png)
![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)
![7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14504066.png)
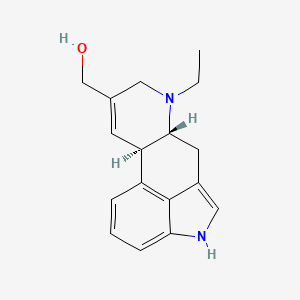
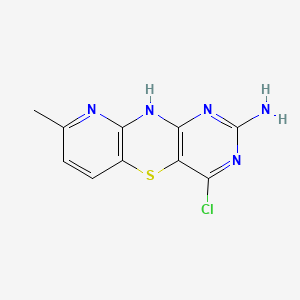
![2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14504090.png)
